

ammonium acetate CAS number 631-61-8 applications in research

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An In-depth Technical Guide to the Research Applications of Ammonium Acetate (CAS 631-61-8)

Introduction

Ammonium acetate (CH₃COONH₄), identified by CAS number 631-61-8, is a white, hygroscopic crystalline solid derived from the reaction of ammonia and acetic acid.[1][2] It is highly soluble in water, with a solubility of 1480 g/L.[2][3] A key characteristic of ammonium acetate is its nature as a salt of a weak acid and a weak base, which allows it to serve as a versatile buffering agent.[1][4] Its notable volatility at low pressures is a critical property that makes it indispensable in many modern analytical techniques.[1][5] This guide provides a comprehensive overview of the core applications of ammonium acetate in research, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Research Applications

Ammonium acetate's unique physicochemical properties make it a valuable reagent across numerous scientific disciplines.

Analytical Chemistry: Chromatography and Mass Spectrometry

Ammonium acetate is a cornerstone reagent in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[6][7]



- Mobile Phase Buffer: It is frequently used as a mobile phase additive to maintain a stable pH, which is crucial for the reproducible separation of analytes.[5][7][8] The buffering capacity is effective in pH ranges of 3.8-5.8 and also around pH 4.75 and 9.25.[6][9][10] Typical concentrations in HPLC applications range from 5 mM to 50 mM.[9][11]
- Volatility for MS Compatibility: Its most significant advantage is its volatility.[1][6] Unlike non-volatile salts such as phosphates, ammonium acetate readily evaporates under the high vacuum conditions of a mass spectrometer's ionization source (e.g., Electrospray Ionization ESI).[5][6][7] This prevents detector contamination, minimizes background interference, and leads to cleaner mass spectra with improved signal-to-noise ratios.[7]
- Native Mass Spectrometry: In "native" mass spectrometry, where the goal is to study biomolecules in their folded, native state, ammonium acetate is used to provide ionic strength while minimizing adduct formation on protein ions.[12][13] While it creates a neutral pH of 7.0 in solution, its buffering capacity at this pH is limited.[9] During the ESI process, the solution pH can drop to around 5.4, which is generally tolerated by most biomolecules on the short timescale of the experiment.[14]

Biochemistry and Drug Development

In biochemistry and pharmaceutical sciences, ammonium acetate is used extensively from basic research to drug formulation.

- General Buffering Agent: It is used to prepare buffer solutions for a variety of biochemical processes, including enzymatic assays, where it ensures optimal and stable pH for enzyme activity, typically at concentrations of 10-50 mM.[9][15]
- Protein Purification and Precipitation: Ammonium acetate is a common reagent for protein precipitation, often used to separate proteins from contaminants.[1][8] It can be used in dialysis to remove non-volatile salts and other small molecules.[1] For protein purification via chromatography, concentrations can range from 20-200 mM to provide the necessary ionic strength for separation without compromising protein integrity.[9]
- Nucleic Acid Precipitation: At a final concentration of 2.5 M, it is effective for the ethanol
 precipitation of DNA and can be used to remove proteins from DNA preparations, improving
 the quality of the DNA for subsequent enzymatic reactions.[16][17]



Drug Formulation and Synthesis: Ammonium acetate serves as a buffering agent in pharmaceutical formulations, including intravenous solutions, oral medications, and topical creams, to ensure the stability and efficacy of active pharmaceutical ingredients (APIs).[18]
 [19] It is also used in controlled-release formulations.[18] Furthermore, it acts as a crucial intermediate or reagent in the synthesis of various APIs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[10][20]

Organic and Chemical Synthesis

Ammonium acetate is a versatile and easy-to-handle reagent in organic synthesis.[2][21]

- Ammonia Source and Catalyst: It serves as a convenient source of ammonia for reactions like the Borch reductive amination.[1][2] It also acts as a catalyst in numerous reactions, including the Knoevenagel condensation, Mannich reaction, and the synthesis of various nitrogen-containing heterocycles like pyridines, imidazoles, and oxazoles.[11][21][22]
- Precursor for Reagents: It is the primary precursor to acetamide, an important industrial chemical.[1][20]

Environmental and Agricultural Research

- Soil Analysis: A 1 M ammonium acetate solution at pH 7.0 is widely used in agricultural chemistry to determine the cation-exchange capacity (CEC) of soil and to measure the levels of exchangeable cations like potassium, calcium, and magnesium.[1][9][10]
- Environmental Testing: It is utilized in the extraction of organic pollutants and heavy metals from soil and water samples for environmental monitoring.[9][15]

Data Presentation

The following tables summarize key quantitative data regarding the properties and applications of ammonium acetate.

Table 1: Typical Concentrations of Ammonium Acetate in Research Applications



Application	Typical Concentration Range	pH Range	Reference(s)
HPLC Mobile Phase	5 - 50 mM	3.8 - 5.8	[6][9][11]
LC-MS Mobile Phase	5 - 20 mM	3.8 - 5.8	[9]
Native Mass Spectrometry	10 - 500 mM	~7.0 (initial), drops to ~5.4	[23]
Enzymatic Assays	10 - 50 mM	Varies by enzyme	[9]
Protein Chromatography	20 - 200 mM	Varies	[9]
DNA/Protein Precipitation	2.5 M	Not applicable	[16][17]

| Soil Cation Exchange | 1 M | 7.0 |[9][11] |

Table 2: Physicochemical Properties of Ammonium Acetate (CAS 631-61-8)

Property	Value	Reference(s)
CAS Number	631-61-8	[9][24]
Molecular Formula	C ₂ H ₇ NO ₂ (or NH ₄ CH ₃ CO ₂)	[2][24]
Molecular Weight	77.08 g/mol	[9][24]
Appearance	White, hygroscopic, crystalline solid	[1][2][4]
Solubility in Water	1480 g/L	[3]
Melting Point	114 °C	[3]
pH (1M solution)	~7.0	[9]

| Buffering Ranges | ~4.75 and ~9.25 |[9][12] |



Experimental Protocols

Detailed methodologies for key experimental procedures involving ammonium acetate are provided below.

Protocol 1: Preparation of 10 mM Ammonium Acetate Buffer (pH 5.0) for HPLC

This protocol describes the preparation of 1 liter of a common mobile phase buffer.

Materials:

- Ammonium acetate (CH₃COONH₄), HPLC grade
- Deionized water, HPLC grade
- Glacial acetic acid (CH₃COOH) or Ammonium hydroxide (NH₄OH), diluted
- 1 L volumetric flask
- Beaker, magnetic stirrer, and stir bar
- Calibrated pH meter
- 0.22 μm membrane filter

Procedure:

- Weigh out 0.7708 g of ammonium acetate (for a 10 mM solution).[25]
- Transfer the solid to a 1 L beaker and add approximately 800 mL of HPLC-grade deionized water.[25]
- Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved.
- Immerse the calibrated pH meter electrode into the solution.



- Slowly add diluted glacial acetic acid dropwise to the solution while stirring, until the pH
 reaches the target value of 5.0. If the pH drops too low, it can be adjusted back up with
 diluted ammonium hydroxide.
- Once the target pH is stable, quantitatively transfer the solution into a 1 L volumetric flask.
- Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask.
- Bring the final volume to the 1 L mark with deionized water.
- Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
- Filter the buffer solution through a 0.22 μm membrane filter to remove any particulates before use in an HPLC system.[25]

Protocol 2: Protein Precipitation from Plant Tissue using Methanolic Ammonium Acetate

This method is effective for samples containing high levels of interfering substances.[26]

Materials:

- Tissue sample
- Extraction Media: 0.1 M Tris-HCl (pH 8.8), 10 mM EDTA, 0.9 M sucrose
- Tris-buffered phenol (pH 8.8)
- Precipitation Solution: 0.1 M ammonium acetate in 100% methanol (pre-chilled to -20 °C)
- Wash Solution 1: 0.1 M ammonium acetate in methanol (pre-chilled to -20 °C)
- Wash Solution 2: 80% acetone in water (pre-chilled to -20 °C)
- Microcentrifuge tubes
- High-speed refrigerated centrifuge



Procedure:

- Homogenize the tissue sample in extraction media using sonication or another appropriate method.[26]
- Add an equal volume of Tris-buffered phenol (pH 8.8), vortex thoroughly, and centrifuge (e.g., 10 min at 5,000 x g, 4 °C) to separate the phases.[26]
- Carefully collect the upper phenol phase, which contains the proteins, and transfer it to a new tube.[26]
- To precipitate the proteins, add 5 volumes of cold (-20 °C) 0.1 M ammonium acetate in 100% methanol to the phenol phase.[26]
- Vortex the mixture and incubate at -20 °C for at least 1 hour or overnight.[26]
- Pellet the precipitated proteins by centrifugation at high speed (e.g., 20 min at 20,000 x g, 4

 °C).[26]
- Discard the supernatant. Wash the protein pellet twice by resuspending it in cold 0.1 M ammonium acetate in methanol, followed by centrifugation to re-pellet the protein.[26]
- Wash the pellet twice more with cold 80% acetone.[26]
- After the final wash, carefully decant the acetone and air-dry the pellet to remove any residual solvent.
- The final protein pellet can be resuspended in a suitable buffer for downstream analysis (e.g., SDS-PAGE, 2-D electrophoresis).

Protocol 3: Selective Removal of Proteins from DNA Samples

This protocol uses ammonium acetate to precipitate proteins, leaving the DNA in solution for subsequent recovery.[16][17]

Materials:



- Aqueous sample containing DNA and protein
- Ammonium acetate solution (e.g., 7.5 M stock)
- Ethanol (95% or 100%), room temperature
- Microcentrifuge

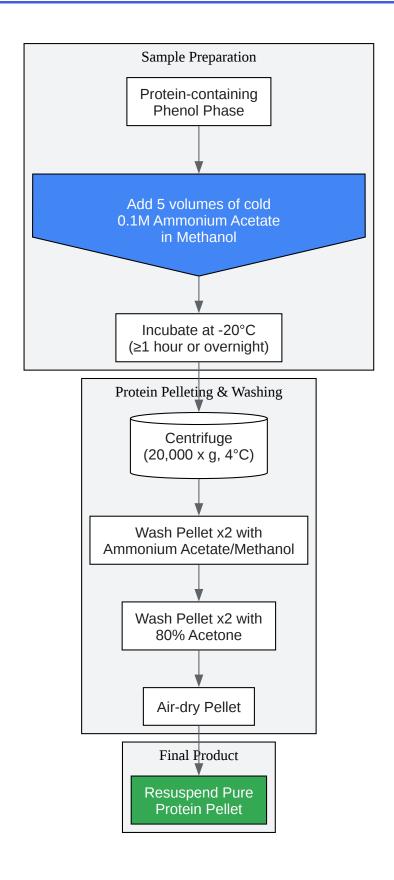
Procedure:

- To your aqueous sample containing DNA and protein, add concentrated ammonium acetate to a final concentration of 2.5 M.[17]
- · Mix gently by inversion.
- Centrifuge at 16,000 x g for 15 minutes at room temperature to pellet the precipitated proteins.[16][17]
- Carefully transfer the supernatant, which contains the DNA, to a new, clean microcentrifuge tube. Be careful not to disturb the protein pellet.[17]
- To precipitate the DNA from the supernatant, add 2 to 2.5 volumes of room temperature ethanol.
- Mix by inversion until the DNA precipitate is visible.
- Centrifuge immediately at 16,000 x g for 15 minutes at room temperature to pellet the DNA.
 [16]
- Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in the desired buffer.

Visualizations

Diagrams created using Graphviz to illustrate key workflows and concepts.

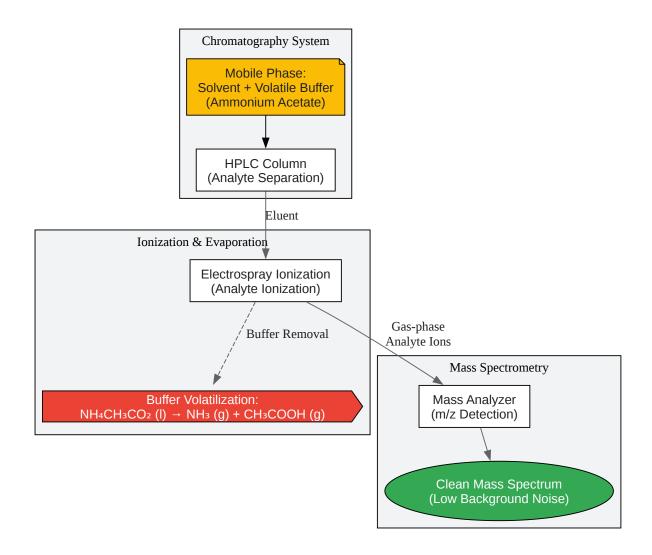




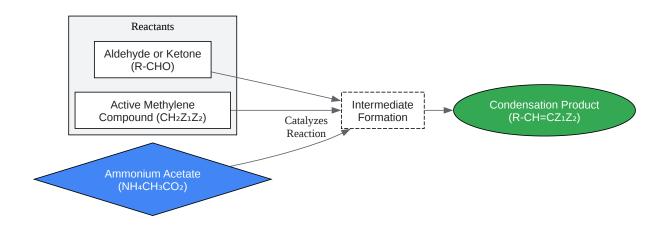
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Workflow for Protein Precipitation with Ammonium Acetate.









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